molecular formula C12H20ClNOS B14682556 alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride CAS No. 31648-10-9

alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride

Cat. No.: B14682556
CAS No.: 31648-10-9
M. Wt: 261.81 g/mol
InChI Key: CVZPIJSDGAKEOJ-UHFFFAOYSA-N
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Description

Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride is a chemical compound that features a thienyl group attached to a pyrrolidine ring, which is further connected to a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride typically involves the formation of the pyrrolidine ring followed by the introduction of the thienyl group and the butanol chain. One common method involves the use of Grignard reagents and subsequent cyclization reactions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the thienyl ring .

Scientific Research Applications

Alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to alpha-3-Thienyl-1-pyrrolidinebutanol hydrochloride include other thienyl-substituted pyrrolidines and butanol derivatives. Examples include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

31648-10-9

Molecular Formula

C12H20ClNOS

Molecular Weight

261.81 g/mol

IUPAC Name

4-pyrrolidin-1-yl-1-thiophen-3-ylbutan-1-ol;hydrochloride

InChI

InChI=1S/C12H19NOS.ClH/c14-12(11-5-9-15-10-11)4-3-8-13-6-1-2-7-13;/h5,9-10,12,14H,1-4,6-8H2;1H

InChI Key

CVZPIJSDGAKEOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCC(C2=CSC=C2)O.Cl

Origin of Product

United States

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